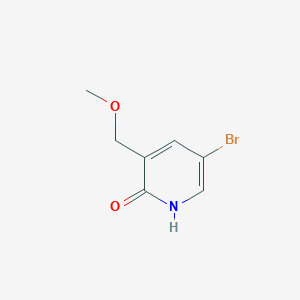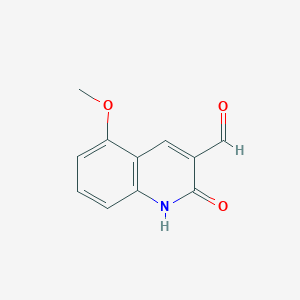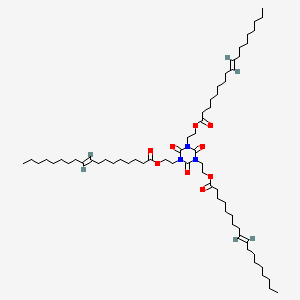
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine is a complex organic compound that features a bipyridine core substituted with pyrrolidine and piperidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine typically involves multi-step organic reactions. One common method includes the coupling of 3,3’-bipyridine with pyrrolidine and piperidine derivatives under controlled conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of nitrogen atoms in the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Biology and Medicine
Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its properties can be tailored to enhance the performance of these materials in various applications .
Mecanismo De Acción
The mechanism of action of 6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Piperidin-1-yl)pyridin-3-ylboronic acid
- 6-(1-Pyrrolidinyl)-3-pyridinylboronic acid
- 6-(Hydroxymethyl)pyridine-3-boronic acid
Uniqueness
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine is unique due to its dual substitution with both pyrrolidine and piperidine groups. This dual substitution enhances its ability to form stable complexes and interact with a wide range of molecular targets, making it more versatile compared to similar compounds .
Propiedades
Número CAS |
919495-95-7 |
|---|---|
Fórmula molecular |
C19H24N4 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
5-pyridin-3-yl-2-(4-pyrrolidin-1-ylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C19H24N4/c1-2-11-22(10-1)18-7-12-23(13-8-18)19-6-5-17(15-21-19)16-4-3-9-20-14-16/h3-6,9,14-15,18H,1-2,7-8,10-13H2 |
Clave InChI |
FQBLAXIYXVZZAI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)C3=NC=C(C=C3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


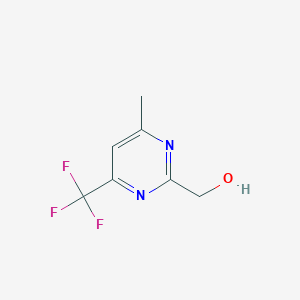
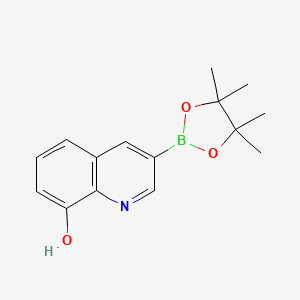
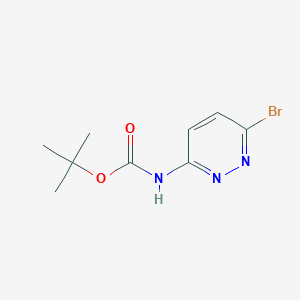
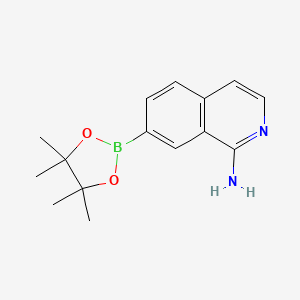
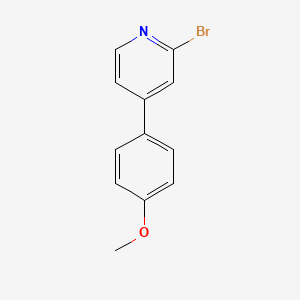
![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
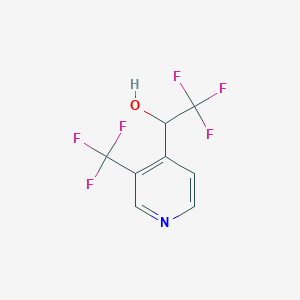

![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
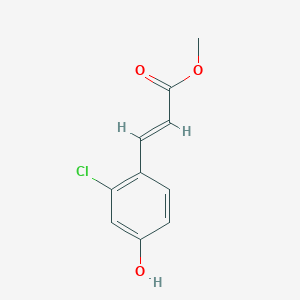
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)
